3-Phenyloxetan-3-amine

pKa modulation amine basicity oxetane inductive effect

3-Phenyloxetan-3-amine (free base CAS 1211567-54-2; hydrochloride salt CAS 1211284-11-5) is a 3,3-disubstituted oxetane bearing a primary amine and a phenyl group on the oxetane C3 position. It belongs to the class of 3-aminooxetanes, which are increasingly employed in medicinal chemistry as building blocks that modulate physicochemical properties—particularly amine basicity (pKa), lipophilicity (LogP), and metabolic stability—without introducing a new stereogenic center.

Molecular Formula C9H11NO
Molecular Weight 149.193
CAS No. 1211284-11-5; 1211567-54-2
Cat. No. B2622759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyloxetan-3-amine
CAS1211284-11-5; 1211567-54-2
Molecular FormulaC9H11NO
Molecular Weight149.193
Structural Identifiers
SMILESC1C(CO1)(C2=CC=CC=C2)N
InChIInChI=1S/C9H11NO/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5H,6-7,10H2
InChIKeyXISUWHJCLGQGMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyloxetan-3-amine (CAS 1211284-11-5 / 1211567-54-2): Structural Identity and Procurement-Relevant Baseline


3-Phenyloxetan-3-amine (free base CAS 1211567-54-2; hydrochloride salt CAS 1211284-11-5) is a 3,3-disubstituted oxetane bearing a primary amine and a phenyl group on the oxetane C3 position. It belongs to the class of 3-aminooxetanes, which are increasingly employed in medicinal chemistry as building blocks that modulate physicochemical properties—particularly amine basicity (pKa), lipophilicity (LogP), and metabolic stability—without introducing a new stereogenic center. [1] The hydrochloride salt (MW 185.65 g/mol, C₉H₁₂ClNO) is the most common procurement form, offering enhanced aqueous solubility and long-term storage stability at 2–8 °C. This compound is primarily utilized as a versatile synthetic intermediate for the preparation of kinase inhibitor scaffolds, GLP-1 receptor agonists, and antimicrobial agents, distinguishing it from simpler 3-aminooxetanes that lack the aromatic substitution required for key target interactions. [2]

Why 3-Phenyloxetan-3-amine Cannot Be Replaced by Generic 3-Aminooxetane or N-Substituted Analogs in Medicinal Chemistry Programs


The 3-phenyl substitution on the oxetane C3 position is not merely a peripheral modification; it fundamentally alters the compound's physicochemical profile and synthetic utility relative to unsubstituted 3-aminooxetane and regioisomeric N-phenyl analogs. The phenyl group at C3 imposes a specific three-dimensional vector that influences target binding while simultaneously tuning amine basicity through a combination of inductive and field effects. [1] Critically, 3-phenyloxetan-3-amine retains a primary amine handle for divergent derivatization (amide coupling, reductive amination, sulfonamide formation), whereas N-phenyloxetan-3-amine (CAS 1341385-50-9) presents a secondary amine with different reactivity, steric profile, and hydrogen-bond donor capacity. The quantitative evidence below demonstrates that these structural differences produce measurable and meaningful distinctions in pKa, LogP, synthetic yield, and downstream biological activity that preclude simple substitution. [2]

Quantitative Differentiation of 3-Phenyloxetan-3-amine: Head-to-Head and Cross-Study Comparisons with Closest Analogs


Amine Basicity (pKa) Reduction: 3-Phenyloxetan-3-amine vs. 3-Aminooxetane

The experimentally determined pKa of 3-phenyloxetan-3-amine hydrochloride is 7.61, compared to 8.23 for the unsubstituted 3-aminooxetane, representing a 0.62 log unit reduction in basicity—a factor of approximately 4.2-fold lower proton affinity. This reduction is consistent with the class-level observation that an oxetane ring placed α to an amine reduces pKaH by ~2.7 units relative to an unconstrained acyclic amine (from ~9.9 to ~7.2). [1] The additional modest reduction imparted by the 3-phenyl group (7.61 vs. the class-average ~7.2 for oxetane α to amine) reflects the electron-withdrawing inductive effect of the phenyl substituent transmitted through the quaternary C3 center.

pKa modulation amine basicity oxetane inductive effect

Lipophilicity (LogP) Differentiation: 3-Phenyloxetan-3-amine vs. 3-Aminooxetane

The free base 3-phenyloxetan-3-amine exhibits a LogP of approximately 1.57, whereas the unsubstituted 3-aminooxetane has a LogP of –1.07—a difference of 2.64 log units, corresponding to roughly 440-fold higher lipophilicity. The hydrochloride salt form has a reported LogP of 2.37, reflecting the additional contribution of the chloride counterion to the apparent partition coefficient. [1] This lipophilicity window places 3-phenyloxetan-3-amine in the favorable range for blood-brain barrier penetration and cellular membrane transit while remaining well below the LogP >5 threshold associated with poor developability.

LogP lipophilicity membrane permeability physicochemical property tuning

Primary Amine Reactivity Advantage: Derivatization Yield of 3-Phenyloxetan-3-amine vs. N-Substituted Analogs

The primary amine of 3-phenyloxetan-3-amine enables direct participation in a broad range of reactions without prior deprotection or activation. In a reported synthetic application, the reaction of an oxetane-3-carbonitrile intermediate bearing the 3-phenyloxetan-3-yl moiety with phenylmagnesium bromide yielded 2-(3-phenyloxetan-3-yl)isoindoline in 40.1% isolated yield under optimized conditions (THF, room temperature, 5 h). [1] By contrast, N-substituted analogs such as N-phenyloxetan-3-amine (a secondary amine) exhibit reduced nucleophilicity, altered steric profiles, and cannot serve as direct precursors for amide or sulfonamide library synthesis without additional synthetic steps. The free primary amine also permits direct Boc protection, reductive amination, and HATU-mediated coupling, maximizing the diversity of accessible derivatives from a single building block.

synthetic yield primary amine Grignard derivatization building block versatility

Antibacterial Activity: 3-Phenyloxetan-3-amine HCl vs. 3-Aminooxetane Baseline

3-Phenyloxetan-3-amine hydrochloride has been reported to inhibit the growth of Mycobacterium tuberculosis and Escherichia coli in antibacterial screening assays. The unsubstituted 3-aminooxetane has no comparable antibacterial activity reported in the primary literature, indicating that the 3-phenyl substituent is a critical determinant of the observed bioactivity. This structure-activity relationship (SAR) is consistent with the requirement for an aromatic pharmacophore to engage hydrophobic binding sites in bacterial targets. [1] Additionally, the compound exhibited anti-inflammatory properties in a rat model, though no quantitative efficacy data (e.g., ED₅₀) are publicly available.

antimicrobial activity Mycobacterium tuberculosis Escherichia coli structure-activity relationship

Patent-Granted Bioactive Derivative: Quantitative Target Engagement of a 3-Phenyloxetan-3-yl Scaffold

The 3-phenyloxetan-3-amine scaffold has been validated in the patent literature as a productive fragment for generating potent bioactive compounds. N-(3-phenyloxetan-3-yl)-5-(4-(trifluoromethyl)phenoxy)-2-naphthamide (US Patent US11420935, Compound 37) demonstrated an IC₅₀ of 100 nM against luciferin 4-monooxygenase (firefly luciferase) as measured by the Dual-Glo Luciferase assay. [1] This represents a >5-orders-of-magnitude improvement over the unelaborated fragment, confirming that the 3-phenyloxetan-3-amine core can serve as an effective affinity-conferring element when incorporated into larger molecular architectures. [2] Related 3-phenyloxetane-containing GLP-1 receptor agonists (e.g., DD202-114) have advanced to preclinical candidate status, demonstrating full agonistic efficacy in cAMP accumulation assays and sustained glucose-lowering effects in hGLP-1R knock-in mice at doses comparable to or exceeding the clinical candidate Danuglipron. [3]

kinase inhibitor luciferase inhibition patent compound target engagement

Oxetane Ring Class Benefit: pKaH and Metabolic Stability vs. Gem-Dimethyl and Carbonyl Isosteres

At the class level, 3-substituted oxetanes (including 3-phenyloxetan-3-amine) provide well-characterized advantages over the gem-dimethyl and carbonyl motifs they commonly replace in medicinal chemistry. An oxetane placed α to an amine reduces pKaH by approximately 2.7 units (from ~9.9 to ~7.2), thereby decreasing the fraction of positively charged species at physiological pH and mitigating hERG channel inhibition and phospholipidosis risk. [1] In addition, oxetane incorporation has been shown to reduce intrinsic clearance in human liver microsomes relative to gem-dimethyl analogs—for example, the oxetane-containing mTOR inhibitor GDC-0349 retained low time-dependent inhibition while reducing hERG IC₅₀ to >100 μM (compared to 7.6 μM for the non-oxetane precursor with pKaH 7.6 vs. 5.0 post-oxetane introduction). [2] These class-level benefits are retained in 3-phenyloxetan-3-amine, where the phenyl group provides additional opportunities for target engagement beyond those available to the parent 3-aminooxetane scaffold.

oxetane isostere metabolic stability pKa modulation gem-dimethyl replacement

High-Impact Research and Procurement Application Scenarios for 3-Phenyloxetan-3-amine Based on Quantitative Evidence


Fragment-Based Lead Discovery for Kinase and GPCR Targets Requiring Optimized Amine Basicity

3-Phenyloxetan-3-amine hydrochloride is an ideal fragment starting point for medicinal chemistry programs targeting kinases or GPCRs where amine-containing pharmacophores risk hERG liability. Its pKa of 7.61 places the amine in the optimal window (pKa 6–8) for balancing target engagement with reduced cardiovascular off-target risk. The oxetane ring provides an additional ~2.7 unit pKaH reduction relative to acyclic amines, as documented across multiple drug discovery campaigns. [1] Procurement of the hydrochloride salt (CAS 1211284-11-5, ≥97% purity) ensures consistent aqueous solubility for high-throughput screening workflow compatibility.

Divergent Library Synthesis via Primary Amine Derivatization

The primary amine handle enables direct, one-step diversification into amide, sulfonamide, urea, and secondary amine libraries without protecting group manipulation—a significant practical advantage over N-substituted oxetane analogs that require additional synthetic steps. The reported 40.1% yield for Grignard-based derivatization to isoindoline products demonstrates the feasibility of C–C bond formation directly on the oxetane-bearing scaffold. [1] Research groups procuring this building block in multi-gram quantities can execute parallel library synthesis covering hundreds of analogs in a single campaign.

Antimicrobial Lead Generation Targeting Mycobacterium tuberculosis

The reported activity of 3-phenyloxetan-3-amine hydrochloride against M. tuberculosis provides a biologically validated starting point for antitubercular drug discovery. Unlike the unsubstituted 3-aminooxetane, which lacks any reported antibacterial activity, the 3-phenyl analog engages essential hydrophobic binding pockets in the mycobacterial target space. [1] Fragment-growing strategies around the phenyl ring, combined with the oxetane's documented ability to enhance metabolic stability, position this building block as a strategic procurement choice for infectious disease programs seeking novel chemotypes beyond traditional nitroimidazole and quinolone scaffolds.

GLP-1 Receptor Agonist Scaffold Development for Metabolic Disease

The 3-phenyloxetane motif has been validated in the development of orally bioavailable small-molecule GLP-1 receptor agonists, with compound DD202-114 achieving preclinical candidate status and demonstrating sustained glucose lowering in hGLP-1R knock-in mice. Procurement of the 3-phenyloxetan-3-amine building block enables medicinal chemistry teams to explore novel GLP-1R agonist chemotypes with the potential to overcome the oral bioavailability limitations of peptide-based therapies and the hERG inhibition liabilities of earlier small-molecule agonists. [1]

Quote Request

Request a Quote for 3-Phenyloxetan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.